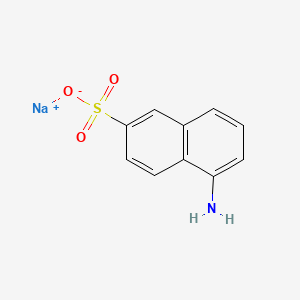
2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant structural motif in various natural products and therapeutic lead compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves multicomponent reactions. These reactions are known for their efficiency in generating molecular diversity and complexity. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with a β-phenylethylamine derivative under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to optimize the yield and reduce the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (LiAlH4, NaBH4), and various nucleophiles for substitution reactions . The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
科学的研究の応用
2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications:
作用機序
The mechanism of action of 2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The pathways involved in its mechanism of action are often related to neurotransmission and signal transduction .
類似化合物との比較
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as:
- 1,2,3,4-Tetrahydroisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 2-Ethyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate apart is its specific functional groups, which confer unique chemical reactivity and biological activity. Its dimethylaminoethyl group, in particular, enhances its solubility and interaction with biological targets .
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-16(2)7-8-18-14(17)13-9-11-5-3-4-6-12(11)10-15-13/h3-6,13,15H,7-10H2,1-2H3 |
InChIキー |
XSTIOFYMMPHCOV-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC(=O)C1CC2=CC=CC=C2CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


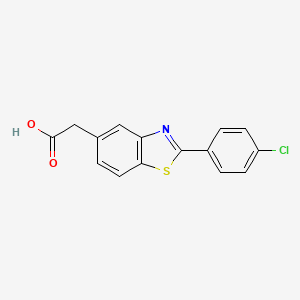
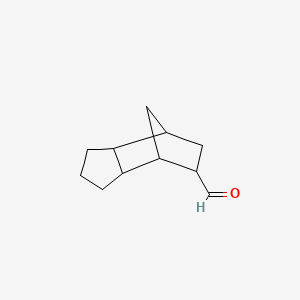
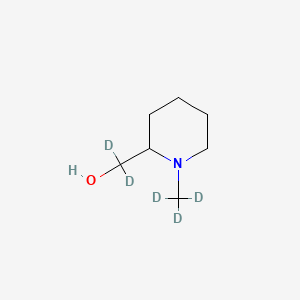
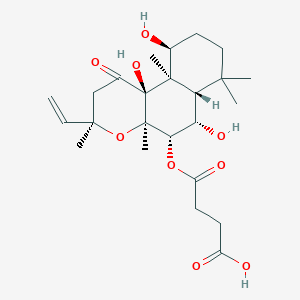
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid](/img/structure/B13826952.png)
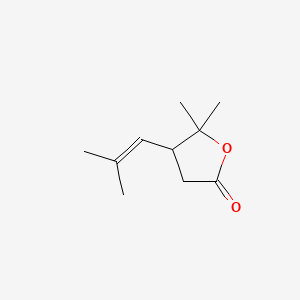
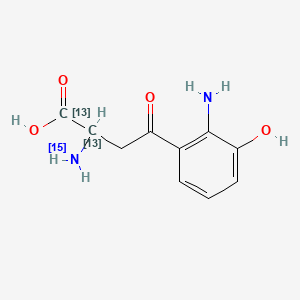
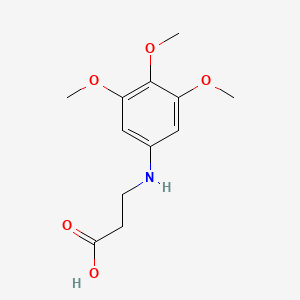

![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)


![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)
